O-(3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl) dimethylcarbamothioate
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Overview
Description
O-(3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl) dimethylcarbamothioate is a useful research compound. Its molecular formula is C18H14N2O5S and its molecular weight is 370.38. The purity is usually 95%.
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Scientific Research Applications
Near-Infrared Fluorescent Probes for Biological Imaging
Research has highlighted the development of near-infrared fluorescent probes that employ chromen derivatives for the imaging of nitroxyl (HNO) in living cells. These probes show rapid response and high sensitivity, enabling the monitoring of dynamic and transient states of HNO in biological systems. The probes feature a large Stokes' shift and near-infrared emission suitable for biological imaging, which could help elucidate the biological functions of HNO in biosystems (Zhang et al., 2020).
Antibacterial Properties and Alkylating Activities
Studies have synthesized derivatives of chromone with phosphonic modifications, testing their antibacterial properties against Gram-positive and Gram-negative bacterial strains. Some compounds displayed detectable activity against S. aureus and also exhibited highly alkylating activity toward standard derivatives, indicating their potential as antibacterial agents (Budzisz, Nawrot, & Małecka, 2001).
Crystal Structural Analysis
Crystal structures of chromene carbonitrile compounds have been determined through X-ray diffraction techniques, providing insights into their structural stability and potential applications in material science (Sharma et al., 2015).
Biodegradation and Chemotaxis
Research on Ralstonia sp. SJ98 has demonstrated the microorganism's capability to utilize methyl-nitrophenol compounds as the sole source of carbon and energy, revealing the potential of certain chromene derivatives in environmental decontamination through biodegradation. The study also reported the chemotactic behavior of this microorganism towards methyl-nitrophenol compounds, marking a significant step towards understanding the biodegradation pathways of recalcitrant compounds (Bhushan et al., 2000).
Mechanism of Action
Target of Action
Many compounds with a nitrophenyl group, such as 4’-nitrophenyl-3i-thiolaminaritrioside , are known to interact with various biological targets. The specific target would depend on the exact structure of the compound and its functional groups.
Mode of Action
The mode of action would depend on the specific biological target of the compound. For example, some nitrophenyl compounds act as inhibitors for certain enzymes .
Biochemical Pathways
The affected biochemical pathways would depend on the specific biological target and the mode of action of the compound. For instance, indole derivatives, which share some structural similarities with the given compound, are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Similar compounds, such as o,o-dimethyl o-(3-methyl-4-nitrophenyl) phosphorothioate, have been studied .
Result of Action
The molecular and cellular effects would depend on the specific biological target and the mode of action of the compound. For example, some nitrophenyl compounds can cause changes in enzyme activity, leading to various downstream effects .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds. For example, the catalytic reduction of 4-nitrophenol by nanostructured materials, a reaction related to similar compounds, is known to be affected by various parameters .
Properties
IUPAC Name |
O-[3-(4-nitrophenyl)-4-oxochromen-7-yl] N,N-dimethylcarbamothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5S/c1-19(2)18(26)25-13-7-8-14-16(9-13)24-10-15(17(14)21)11-3-5-12(6-4-11)20(22)23/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQCVWWFGSFNDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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